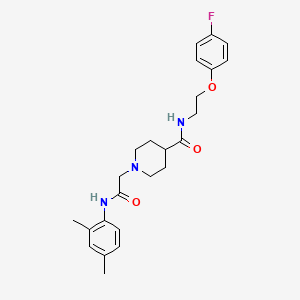
1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(4-fluorophenoxy)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of structurally complex compounds like 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(4-fluorophenoxy)ethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of key intermediates and the coupling of different chemical moieties. Although the specific synthesis pathway for this compound is not directly detailed in the available literature, similar compounds have been synthesized through reactions that involve nucleophilic substitution, amide bond formation, and cyclization steps. For instance, synthesis processes involving piperidine derivatives often include steps such as reductive amination, protection-deprotection strategies, and condensation reactions to introduce various functional groups and achieve the desired molecular architecture (Wang et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound, characterized by a piperidine ring connected to various functional groups, including a carboxamide, fluoro, and dimethylphenyl groups, plays a crucial role in its chemical behavior and potential biological activity. Crystal structure analysis and molecular modeling can provide insights into the conformational preferences, intramolecular interactions, and the spatial arrangement of different functional groups, which are critical for understanding the compound's reactivity and interaction with biological targets. Such analyses are foundational in the design of compounds with specific biological activities (Smith & Wermuth, 2010).
Scientific Research Applications
Antibacterial Agents
Compounds with similar structures have been synthesized and evaluated for their antibacterial activities. For example, pyridonecarboxylic acids and their analogs have shown promising results as antibacterial agents, indicating that modifications in the chemical structure can lead to compounds with significant biological activities (Egawa et al., 1984).
Material Science
Another application area is in materials science, where aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone have been synthesized for their properties. These materials exhibit high thermal stability and are potential candidates for creating robust and durable polymers (Yang et al., 1999).
Antimicrobial and Antitumor Activities
Additionally, the synthesis and investigation of hybrid molecules containing various acid moieties have shown that these compounds possess good to moderate antimicrobial activity against several test microorganisms. Some synthesized compounds also exhibited antiurease and antilipase activities, highlighting their potential in antimicrobial and antitumor research (Başoğlu et al., 2013).
Heterocyclic Chemistry
In the domain of heterocyclic chemistry, cyanoacetamide has been used as a key intermediate for synthesizing various compounds with promising antitumor and antioxidant activities. This indicates the versatility of using complex organic compounds as starting points for developing therapeutic agents (Bialy & Gouda, 2011).
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . Piperidine derivatives are known to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes. The specific target would depend on the other functional groups present in the molecule.
properties
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[2-(4-fluorophenoxy)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O3/c1-17-3-8-22(18(2)15-17)27-23(29)16-28-12-9-19(10-13-28)24(30)26-11-14-31-21-6-4-20(25)5-7-21/h3-8,15,19H,9-14,16H2,1-2H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWNFPVSAOOJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCCOC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

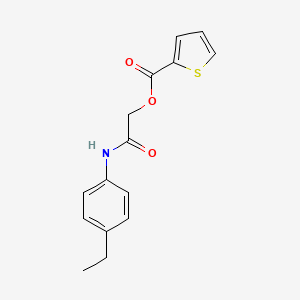
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)
![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)
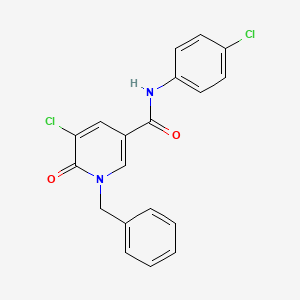
![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)
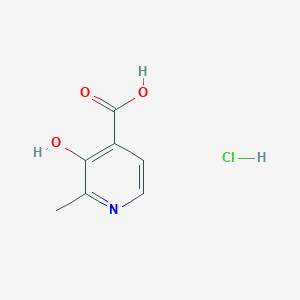
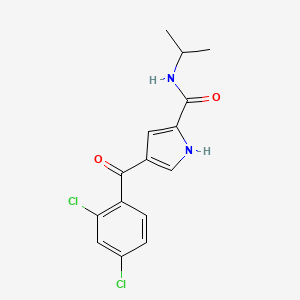
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)
![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)
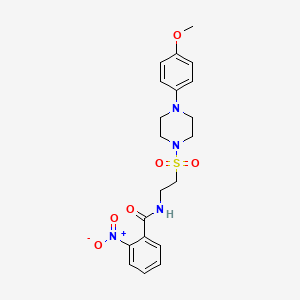
![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)